

# Cobalt-55 as a PET imaging isotope for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cobalt-55 |           |
| Cat. No.:            | B1212007  | Get Quote |

### Cobalt-55: A Technical Guide for Preclinical PET Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cobalt-55** (<sup>55</sup>Co), a positron-emitting radionuclide gaining significant interest for preclinical Positron Emission Tomography (PET) imaging. Its unique properties offer distinct advantages for the development of novel radiopharmaceuticals, particularly for applications in oncology. This document details the production, radiochemistry, and application of <sup>55</sup>Co in preclinical studies, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

#### **Core Properties of Cobalt-55**

**Cobalt-55** is a cyclotron-produced radioisotope with a half-life of 17.53 hours, which is well-suited for radiolabeling molecules with slower pharmacokinetics, such as antibodies and peptides.[1][2] Its primary decay mode is positron emission (β+), with a branching ratio of 77%, making it an excellent candidate for PET imaging.[3][4] The theranostic potential of <sup>55</sup>Co is enhanced by its elemental pairing with Cobalt-58m (<sup>58</sup>mCo), an Auger electron emitter, allowing for a matched-pair approach to cancer diagnosis and therapy.[3][5][6]

### **Data Presentation: Physical & Nuclear Properties**



The physical characteristics of <sup>55</sup>Co are summarized below and compared with other commonly used PET isotopes.

| Property                    | Cobalt-55 ( <sup>55</sup> Co) | Gallium-68 ( <sup>68</sup> Ga)                  | Copper-64 ( <sup>64</sup> Cu)                |
|-----------------------------|-------------------------------|-------------------------------------------------|----------------------------------------------|
| Half-life (T½)              | 17.53 hours[1]                | 68 minutes                                      | 12.7 hours[6]                                |
| Decay Mode                  | β+ (77%), EC (23%)<br>[3][4]  | β+ (89%), EC (11%)                              | β+ (17.6%), β-<br>(38.5%), EC (43.9%)<br>[7] |
| Max. β+ Energy<br>(MeV)     | 1.5[8]                        | 1.9                                             | 0.653                                        |
| Mean β+ Energy<br>(MeV)     | 0.570[4]                      | 0.83                                            | 0.278                                        |
| Primary Gamma Rays<br>(keV) | 931.1 (75%)[3][4]             | 511 (annihilation)                              | 511 (annihilation)                           |
| Production Method           | Cyclotron                     | Generator ( <sup>68</sup> Ge/ <sup>68</sup> Ga) | Cyclotron                                    |

### **Production and Purification of Cobalt-55**

High-specific-activity <sup>55</sup>Co is typically produced in a medical cyclotron via proton or deuteron irradiation of nickel or iron targets.

#### **Common Nuclear Reactions:**

- <sup>58</sup>Ni(p,α)<sup>55</sup>Co: This reaction involves the bombardment of natural or enriched Nickel-58 targets with protons.[4][9]
- <sup>54</sup>Fe(d,n)<sup>55</sup>Co: This route uses deuteron irradiation of isotopically enriched Iron-54 targets.[6] [7]

Following irradiation, the <sup>55</sup>Co must be chemically separated from the bulk target material and any co-produced radionuclidic impurities.

### Experimental Protocol: 55Co Production and Purification



This protocol outlines a general method for the production of  $^{55}$ Co via the  $^{58}$ Ni(p, $\alpha$ ) $^{55}$ Co reaction and subsequent purification.

- Target Preparation: An enriched <sup>58</sup>Ni target is prepared, often by electroplating onto a silver or gold substrate.[10]
- Irradiation: The target is bombarded with protons (typically <15 MeV) in a medical cyclotron.</li>
   [4]
- Target Dissolution: The irradiated target is dissolved in a strong acid, such as hydrochloric acid (HCl).
- Chemical Separation: The dissolved solution is loaded onto an anion exchange chromatography column (e.g., Dowex AG-1X8).[4]
- Elution of Impurities: The bulk nickel target material and other impurities are washed from the column with a specific concentration of HCl.
- Elution of <sup>55</sup>Co: The purified <sup>55</sup>Co is then eluted from the column using a different molarity of HCl (e.g., 2 M HCl).[11]
- Final Preparation: The eluted <sup>55</sup>Co solution is evaporated to dryness and reconstituted in a suitable solution (e.g., 0.01 M HCl) for radiolabeling.[6]
- Quality Control: The final product's radionuclidic purity is assessed using gamma-ray spectroscopy to ensure the absence of long-lived impurities like <sup>56</sup>Co and <sup>57</sup>Co.

**Visualization: Cobalt-55 Production Workflow** 





Click to download full resolution via product page

Workflow for the production and purification of Cobalt-55.



# Radiochemistry and Radiopharmaceutical Development

The unique coordination chemistry of cobalt allows for stable complexation with a variety of bifunctional chelators, which are essential for attaching the radiometal to a targeting biomolecule (e.g., peptide, antibody).[3]

#### **Data Presentation: Common Chelators for Cobalt-55**

The choice of chelator is critical as it influences the in vivo stability and pharmacokinetic profile of the resulting radiopharmaceutical.[9]

| Chelator                                                         | Common Abbreviation | Key Features                                                                                     |
|------------------------------------------------------------------|---------------------|--------------------------------------------------------------------------------------------------|
| 1,4,7,10-<br>Tetraazacyclododecane-<br>1,4,7,10-tetraacetic acid | DOTA                | Macrocyclic, forms highly stable complexes. Widely used in clinically approved agents.  [12][13] |
| 1,4,7-Triazacyclononane-1,4,7-triacetic acid                     | NOTA                | Macrocyclic, can form stable complexes under milder conditions than DOTA.[12][13]                |
| Diaminosarcophagine                                              | DiAmSar             | Caged, macrobicyclic chelator known for forming exceptionally inert complexes. [6]               |
| 1,4,7-triazacyclononane, 1-<br>glutaric-4,7-acetic acid          | NODAGA              | A derivative of NOTA, often used in radiopharmaceutical development.[14]                         |

## Experimental Protocol: Radiolabeling of a Peptide with <sup>55</sup>Co

This protocol describes a general procedure for labeling a DOTA-conjugated peptide with <sup>55</sup>Co.



- Reagent Preparation: Prepare a stock solution of the DOTA-conjugated peptide in high-purity water. Prepare a reaction buffer (e.g., 0.4 M acetate buffer, pH 4.4).[8]
- Reaction Mixture: In a sterile reaction vial, combine the DOTA-peptide, the reaction buffer, and the purified [55Co]CoCl2 solution.
- Incubation: Heat the reaction mixture. The temperature and time can vary depending on the chelator and peptide (e.g., microwave heating or conventional heating at 80-95°C for 10-30 minutes).[8] For some chelators like DiAmSar, labeling can occur at lower temperatures (37°C) but may require longer incubation times.[6]
- Quenching (Optional): The reaction can be stopped by adding a solution of DTPA or EDTA to chelate any remaining free <sup>55</sup>Co.
- Purification (Optional but Recommended): The labeled peptide can be purified from unlabeled precursors and free cobalt using solid-phase extraction (e.g., a C18 cartridge).
- · Quality Control:
  - Radiochemical Purity (RCP): Determine the RCP using radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC).[15] For radio-TLC, a typical mobile phase is a citric acid buffer, where the labeled product remains at the origin while free <sup>55</sup>Co moves with the solvent front.[15]
  - Molar Activity: Calculate the molar activity (in MBq/nmol or GBq/μmol) based on the amount of radioactivity and the mass of the peptide used.

### Visualization: General Radiopharmaceutical Labeling Workflow





Click to download full resolution via product page

Workflow for labeling a biomolecule with Cobalt-55.

### **Preclinical PET Imaging Studies**

<sup>55</sup>Co-labeled radiopharmaceuticals have been successfully evaluated in a variety of preclinical cancer models, demonstrating high tumor uptake and excellent image contrast.



## Data Presentation: Summary of Preclinical <sup>55</sup>Co Imaging Studies

| Radiopharmaceutical                 | Target                                       | Key Findings &<br>Quantitative Data                                                                                                                                                                             |
|-------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| [ <sup>55</sup> Co]Co-PSMA-617      | Prostate-Specific Membrane<br>Antigen (PSMA) | High tumor accumulation in LNCaP xenografts. Superior tumor-to-background ratios over time compared to [68Ga]Ga-PSMA-617. Tumor-to-blood ratios reached 3013 at 24h post-injection.[8]                          |
| [ <sup>55</sup> Co]Co-DOTATATE      | Somatostatin Receptor (SSTR)                 | Significantly higher tumor-to-background ratios compared to [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE in AR42J tumor models. Tumor-to-liver ratio at 24h was 30 times higher than for the 64Cu equivalent.[7][16] |
| [55Co]Co-NOTA-NT-20.3               | Neurotensin Receptor 1<br>(NTSR1)            | Outperformed <sup>64</sup> Cu and <sup>68</sup> Ga counterparts in HT29 tumor models. Tumor-to-heart SUV ratio at 24h was 20.28 for <sup>55</sup> Co vs. 6.52 for <sup>64</sup> Cu.[11][17]                     |
| [55Co]Co-Albumin-Binding<br>Folates | Folate Receptor (FR)                         | High stability in mouse serum (>93% at 24h). Successful imaging in KB tumor-bearing mice. Molar activity ranged from 300-1328 MBq/µmol.[15]                                                                     |

## Experimental Protocol: Preclinical PET/CT Imaging in a Mouse Model



This protocol outlines a typical workflow for a PET/CT imaging study using a <sup>55</sup>Co-labeled agent in tumor-bearing mice.

- Animal Model: Female athymic nude mice are subcutaneously inoculated with a relevant cancer cell line (e.g., HT29, LNCaP) in the flank.[6][8][15] Tumors are allowed to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).
- Radiotracer Administration: The purified <sup>55</sup>Co-radiopharmaceutical (e.g., 1.85 3.7 MBq) is administered to the mouse, typically via tail vein injection.[6]
- Anesthesia: At specified time points post-injection (p.i.), the mouse is anesthetized using isoflurane (e.g., 1-2% in oxygen).
- PET/CT Imaging:
  - The anesthetized mouse is positioned in a preclinical PET/CT scanner.[7]
  - A CT scan is first acquired for anatomical co-registration and attenuation correction.
  - A static or dynamic PET scan is then acquired over a defined time window (e.g., 10-20 minutes).
  - Imaging is often performed at multiple time points (e.g., 1, 4, and 24 hours p.i.) to assess pharmacokinetics and tracer clearance.[6][8]
- Image Reconstruction and Analysis:
  - PET data are reconstructed using appropriate algorithms (e.g., OSEM3D/MAP).[7]
  - The resulting images are analyzed using software (e.g., Inveon Research Workplace) to draw regions of interest (ROIs) over the tumor and various organs.
  - Uptake is quantified, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
- Ex Vivo Biodistribution (Optional but Recommended):
  - After the final imaging session, the mouse is euthanized.



• Tumor and major organs are excised, weighed, and their radioactivity is measured in a gamma counter to validate the imaging data.[6]

**Visualization: Preclinical PET Imaging Workflow** 





Click to download full resolution via product page

Workflow for a preclinical PET/CT imaging study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cobalt-55 isotopic data and properties [chemlin.org]
- 2. WebElements Periodic Table » Cobalt » isotope data [winter.group.shef.ac.uk]
- 3. Frontiers | Radiocobalt theranostic applications: current landscape, challenges, and future directions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Production, Purification, and Applications of a Potential Theranostic Pair: Cobalt-55 and Cobalt-58m PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling diaminosarcophagine with cyclotron-produced cobalt-55 and [55Co]Co-NT-Sarcage as a proof of concept in a murine xenograft model PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PSMA Ligand Labeled with Cobalt-55 for PET Imaging of Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. Expanding the PET radioisotope universe utilizing solid targets on small medical cyclotrons RSC Advances (RSC Publishing) DOI:10.1039/D1RA04480J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Theranostic cobalt-55/58m for neurotensin receptor-mediated radiotherapy in vivo: a pilot study with dosimetry PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. research-collection.ethz.ch [research-collection.ethz.ch]
- 16. Improving Contrast and Detectability: Imaging with [55Co]Co-DOTATATE in Comparison with [64Cu]Cu-DOTATATE and [68Ga]Ga-DOTATATE PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. PET Imaging of the Neurotensin Targeting Peptide NOTA-NT-20.3 Using Cobalt-55, Copper-64 and Gallium-68 [mdpi.com]
- To cite this document: BenchChem. [Cobalt-55 as a PET imaging isotope for preclinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212007#cobalt-55-as-a-pet-imaging-isotope-for-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com